N-(2-iodophenyl)pyrazine-2-carboxamide
Description
N-(2-Iodophenyl)pyrazine-2-carboxamide is a pyrazine-based carboxamide derivative featuring a 2-iodophenyl substituent on the amide nitrogen. Pyrazine carboxamides are of significant interest in medicinal chemistry due to their structural versatility and bioactivity, particularly as antimycobacterial agents. The iodine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions and stability.
Properties
CAS No. |
515860-84-1 |
|---|---|
Molecular Formula |
C11H8IN3O |
Molecular Weight |
325.1g/mol |
IUPAC Name |
N-(2-iodophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H8IN3O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) |
InChI Key |
BNPXXXTYYLXIGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)I |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Supramolecular Considerations
- π-π Stacking : Pyrazine rings engage in π-π interactions with aromatic systems (e.g., naphthalene in Hg(II) complexes), stabilizing supramolecular assemblies .
- Coordination Chemistry : Mercury complexes of pyrazine carboxamides demonstrate how substituent position (e.g., 2- vs. 3-iodophenyl) influences coordination geometry and crystal packing .
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